molecular formula C19H16N2O3 B318247 N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE

N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B318247
M. Wt: 320.3 g/mol
InChI Key: UGJWYHQQHCLYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an isoxazole ring, which is known for its stability and versatility in chemical reactions. The presence of acetyl and methylphenyl groups further enhances its reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using a suitable aryl halide and a base.

Industrial Production Methods

Industrial production of N3-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide
  • N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}acetamide

Uniqueness

N~3~-(3-ACETYLPHENYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12-6-8-14(9-7-12)18-11-17(21-24-18)19(23)20-16-5-3-4-15(10-16)13(2)22/h3-11H,1-2H3,(H,20,23)

InChI Key

UGJWYHQQHCLYME-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.